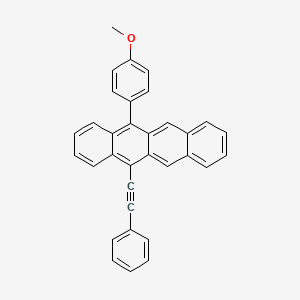

5-(4-Methoxyphenyl)-12-(phenylethynyl)tetracene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Methoxyphenyl)-12-(phenylethynyl)tetracene: is an organic compound that belongs to the tetracene family Tetracenes are polycyclic aromatic hydrocarbons consisting of four linearly fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-12-(phenylethynyl)tetracene typically involves multi-step organic reactions. One common method includes:

Starting Materials: The synthesis begins with tetracene as the core structure.

Alkyne Addition: The phenylethynyl group is introduced via Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up organic synthesis reactions apply, including optimizing reaction conditions, using efficient catalysts, and ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.

Reduction: Reduction reactions can target the aromatic rings, potentially leading to hydrogenated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydrogenated tetracene derivatives.

Substitution: Halogenated or alkylated tetracene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Methoxyphenyl)-12-(phenylethynyl)tetracene is studied for its electronic properties. It is used in the development of organic semiconductors and photovoltaic materials due to its extended π-conjugation, which facilitates charge transport.

Biology

While its direct applications in biology are limited, derivatives of tetracene have been explored for their potential in biological imaging and as fluorescent probes.

Medicine

Research into the medicinal applications of this compound is ongoing. Its structural analogs have shown promise in photodynamic therapy and as potential anticancer agents.

Industry

In industry, this compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its unique electronic properties make it suitable for use in advanced display technologies.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-12-(phenylethynyl)tetracene primarily involves its interaction with light and its ability to transport charge. The compound’s extended π-conjugation allows it to absorb light efficiently and generate excitons, which are crucial for its applications in optoelectronics.

Molecular Targets and Pathways

Photophysical Processes: Absorption of light leads to the generation of excitons, which can then undergo radiative or non-radiative decay.

Charge Transport: The compound’s structure facilitates the movement of electrons and holes, making it an effective material for electronic devices.

Comparison with Similar Compounds

Similar Compounds

Tetracene: The parent compound, lacking the methoxyphenyl and phenylethynyl groups.

Pentacene: Another polycyclic aromatic hydrocarbon with five fused benzene rings.

Anthracene: A smaller analog with three fused benzene rings.

Uniqueness

5-(4-Methoxyphenyl)-12-(phenylethynyl)tetracene stands out due to its unique functional groups, which enhance its electronic properties and make it suitable for specialized applications in optoelectronics and organic semiconductors.

Properties

Molecular Formula |

C33H22O |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-12-(2-phenylethynyl)tetracene |

InChI |

InChI=1S/C33H22O/c1-34-27-18-16-24(17-19-27)33-30-14-8-7-13-28(30)29(20-15-23-9-3-2-4-10-23)31-21-25-11-5-6-12-26(25)22-32(31)33/h2-14,16-19,21-22H,1H3 |

InChI Key |

YJLQPTCMGNJCJJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC5=CC=CC=C5C=C42)C#CC6=CC=CC=C6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)

![2-(Phenylacetyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14134051.png)

![Zinc, iodo[(3-methyl-3-oxetanyl)methyl]](/img/structure/B14134052.png)

![benzyl N-[3-(methylamino)propyl]carbamate,hydrochloride](/img/structure/B14134080.png)

![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B14134084.png)

![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B14134092.png)

![2-[(Z)-3,3-diethoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14134096.png)